4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry due to their structural similarity to purines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves several key reactions. One efficient method includes a robust and scalable Pd-catalyzed carbonylation reaction to generate the thienopyrimidine core. This is followed by a highly chemoselective Pt/V/C-catalyzed nitro group reduction to access the penultimate intermediate. The final amide coupling is accomplished using N,N,N’,N’-tetramethylchloroformamidinium hexafluorophosphate (TCFH) as the coupling reagent .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using the aforementioned synthetic routes. The process ensures high yield, purity, and form stability on a multikilogram production scale. The final product is obtained with upwards of 95% purity after reaction with methanesulfonic acid (MsOH) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group in the intermediate stages can be reduced using Pt/V/C-catalyzed reduction.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Pd-catalyzed carbonylation: Palladium catalysts are used for the carbonylation reaction.
Pt/V/C-catalyzed reduction: Platinum and vanadium on carbon are used for the reduction of nitro groups.
TCFH: Used as a coupling reagent for the final amide formation.
Major Products
The major products formed from these reactions include various intermediates leading to the final compound, which is a potent inhibitor of specific enzymes .
Scientific Research Applications
4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a chemical probe to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting protein kinases and other enzymes involved in cellular processes.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of pharmaceutical drugs and as a reference compound in various assays
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases, which are crucial for cell signaling and proliferation. By binding to the active site of these enzymes, it prevents their activity, leading to the inhibition of cancer cell growth and proliferation. The molecular targets include various isoforms of PI3K and other kinases involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives: These compounds also inhibit PI3K and have shown anticancer activity.
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: Another thienopyrimidine derivative with significant biological activity.
Uniqueness
4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide stands out due to its high potency and selectivity towards specific kinase targets. Its unique structural features allow for effective binding and inhibition of these enzymes, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C25H23N7OS |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C25H23N7OS/c1-14-4-9-18-17(10-11-27-24(18)30-15-5-7-16(8-6-15)32(2)3)20(14)31-25(33)19-12-34-22-21(19)28-13-29-23(22)26/h4-13H,1-3H3,(H,27,30)(H,31,33)(H2,26,28,29) |
InChI Key |
QNUWTNAJQXJURA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)N(C)C)NC(=O)C4=CSC5=C4N=CN=C5N |
Origin of Product |
United States |
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